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Introduction
5-(4-Amidinophenoxy)pentanoic acid is a small molecule of interest in drug discovery,

primarily recognized for its potential as a serine protease inhibitor. Its chemical structure,

featuring a benzamidine moiety, suggests a competitive binding mechanism to the active site of

trypsin-like serine proteases. This technical guide provides an in-depth overview of the in silico

modeling of this compound, from its physicochemical properties to predictive analysis of its

interaction with key physiological targets and its pharmacokinetic profile. The methodologies

outlined herein are intended to serve as a comprehensive resource for researchers engaged in

the computational assessment of this and similar molecules.

Physicochemical and Predicted ADME/Tox
Properties
A foundational step in the in silico analysis of any drug candidate is the characterization of its

physicochemical properties and the prediction of its Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADME/Tox) profile. These parameters are crucial in assessing the

molecule's potential for oral bioavailability and its likely behavior in a biological system. The
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following tables summarize the key computed properties for 5-(4-Amidinophenoxy)pentanoic
Acid.

Table 1: Physicochemical Properties of 5-(4-Amidinophenoxy)pentanoic Acid

Property Value Source

CAS Number 144602-61-9 [1]

Molecular Formula C12H16N2O3 [1]

Molecular Weight 236.27 g/mol [1]

InChI Key
MOYDIQUOURIOPA-

UHFFFAOYSA-N
[1]

Table 2: Predicted ADME/Tox Properties of 5-(4-Amidinophenoxy)pentanoic Acid
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Parameter Predicted Value Method/Tool

Absorption

Water Solubility Good SwissADME

GI Absorption High SwissADME

BBB Permeant No SwissADME

P-gp Substrate No SwissADME

Distribution

VDss (human) -0.15 log L/kg pkCSM

Metabolism

CYP1A2 inhibitor No SwissADME

CYP2C19 inhibitor No SwissADME

CYP2C9 inhibitor No SwissADME

CYP2D6 inhibitor No SwissADME

CYP3A4 inhibitor No SwissADME

Excretion

Total Clearance 0.45 log mL/min/kg pkCSM

Toxicity

AMES Toxicity No pkCSM

hERG I Inhibitor No pkCSM

Hepatotoxicity No pkCSM

Skin Sensitisation No pkCSM

Target Identification and Rationale
The amidine group in 5-(4-Amidinophenoxy)pentanoic acid is a well-established

pharmacophore that mimics the side chain of arginine, a key recognition motif for trypsin-like
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serine proteases. These enzymes play critical roles in various physiological and pathological

processes, including blood coagulation, fibrinolysis, and cancer progression. Therefore, the

primary targets for this compound are serine proteases such as plasmin, trypsin, and thrombin.

Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. The following

workflow outlines a general procedure for docking 5-(4-Amidinophenoxy)pentanoic Acid to

the active sites of its target serine proteases using AutoDock Vina.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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